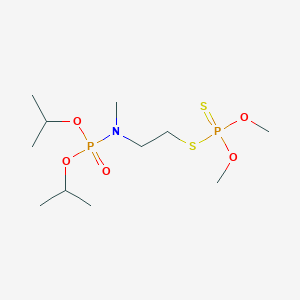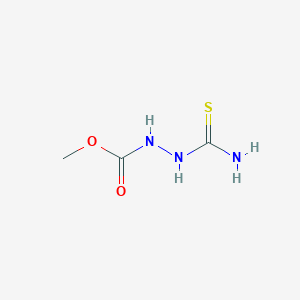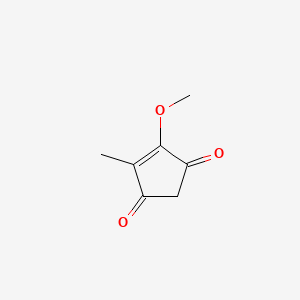
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is characterized by a cyclopentene ring substituted with methoxy and methyl groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-4-cyclopenten-1,3-dione typically involves the reaction of methyl 3-methoxy-4-methylcyclopent-2-en-1-one with diazomethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclopentanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentenes .
Applications De Recherche Scientifique
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-methyl-4-cyclopenten-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including cycloaddition and rearrangement reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-5-methyl-4-cyclopenten-1,3-dione
- 3-Methoxy-4-methylcyclopent-2-en-1-one
- 2-Methoxy-3-methylcyclopent-2-ene-1,4-dione
Uniqueness
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its methoxy and methyl groups influence its chemical behavior, making it a valuable intermediate in various synthetic applications .
Propriétés
Numéro CAS |
7180-62-3 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-methoxy-5-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C7H8O3/c1-4-5(8)3-6(9)7(4)10-2/h3H2,1-2H3 |
Clé InChI |
VHSDLZNCAMQPIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


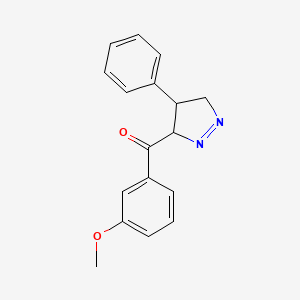
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
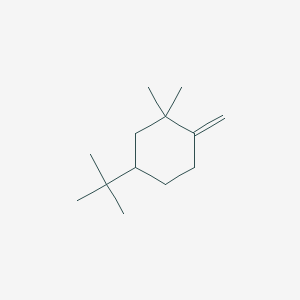

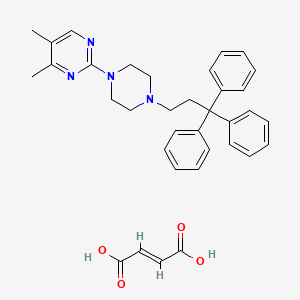
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
